(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed novel synthetic pathways to create heterocyclic compounds that exhibit antimicrobial and anti-inflammatory properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been reported. These compounds demonstrated significant cyclooxygenase inhibition and displayed analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research indicates the potential of structurally complex molecules in developing new therapeutic agents.
Heterocyclic Compound Synthesis
The development of new synthetic methodologies for heterocyclic compounds, such as 2,3-dihydrobenzo[1,4]dioxine derivatives, has been reported. These methodologies involve tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, showcasing the versatility of heterocyclic compounds in chemical synthesis (Gabriele et al., 2006). This underscores the potential for complex molecules like the one to serve as intermediates in the synthesis of pharmacologically relevant compounds.
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-3-11-22-18-15(24-2)9-6-10-17(18)27-20(22)21-19(23)16-12-25-13-7-4-5-8-14(13)26-16/h1,4-10,16H,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXVVUUWUANWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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